molecular formula C10H9F3O3S B11715313 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one

Cat. No.: B11715313
M. Wt: 266.24 g/mol
InChI Key: AXSIKYWXZSBRKL-UHFFFAOYSA-N
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Scientific Research Applications

Biological Applications

The compound's ability to generate alkyl radicals makes it significant in studying radical-mediated biological processes. Its applications include:

  • Radical Chemistry : Used in experiments to understand the mechanisms of radical formation and their biological implications.
  • Biological Pathways : Investigated for its role in metabolic pathways, particularly in reactions involving oxidative stress.

Medicinal Chemistry

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one serves as a precursor in the synthesis of pharmaceutical intermediates. Notable applications include:

  • Drug Development : Utilized in the synthesis of drugs targeting various diseases, including metabolic disorders and cancers.
  • Pharmaceutical Intermediates : Acts as an intermediate for synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects against multiple conditions .

Industrial Applications

In the chemical industry, this compound is employed for producing specialty chemicals and materials due to its unique reactivity:

  • Chemical Synthesis : Functions as a building block in organic synthesis for creating more complex molecules.
  • Material Science : Used in developing materials with specific properties, such as enhanced stability and reactivity under various conditions .

Case Study 1: Radical-Mediated Reactions

Research has shown that this compound can effectively generate radicals under UV light, leading to successful radical coupling reactions that are essential in synthesizing complex organic molecules .

Case Study 2: Pharmaceutical Synthesis

A study highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the development of new drugs that showed promising results in preclinical trials against specific cancer cell lines .

Biological Activity

1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one, also known as trifluoromethylsulfonyl ketone, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C10_{10}H9_9F3_3O3_3S
Molecular Weight: 266.24 g/mol
CAS Number: 155201-05-1
Form: Crystals

PropertyValue
Flash PointNot available
DensityNot specified
SolubilityNot specified

Synthesis and Structure

The synthesis of this compound typically involves the introduction of a trifluoromethylsulfonyl group to a phenyl propanone backbone. This functional group enhances the compound's lipophilicity and potentially its biological interactions. The synthetic pathway often includes steps such as nucleophilic substitution and oxidation reactions using reagents like potassium permanganate or trifluoromethanesulfonic anhydride .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: The trifluoromethyl group is known to enhance the potency of compounds against bacterial strains. For instance, derivatives containing similar groups have shown significant activity against Neisseria meningitidis and Haemophilus influenzae .
  • Enzyme Inhibition: Compounds with sulfonyl groups often act as enzyme inhibitors. Studies have indicated that similar structures can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to or derived from this compound:

  • Antichlamydial Activity: Research has highlighted that compounds with trifluoromethyl substitutions demonstrated significant antichlamydial activity, indicating that the presence of this group is crucial for biological efficacy .
  • Structure-Activity Relationship (SAR): A study exploring SAR found that modifications in the sulfonyl group significantly affected the compound's biological profile. For example, altering the position or type of substituents on the aromatic ring led to variations in potency against specific pathogens .
  • In Vivo Efficacy: Experimental models have shown that related compounds exhibit promising results in vivo, particularly in targeting malaria parasites. These findings underscore the potential for developing new therapeutic agents based on this scaffold .

Properties

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one

InChI

InChI=1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

AXSIKYWXZSBRKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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